molecular formula C10H15Cl3N2 B167236 1-(4-Chlorophenyl)piperazine dihydrochloride CAS No. 38869-46-4

1-(4-Chlorophenyl)piperazine dihydrochloride

Cat. No.: B167236
CAS No.: 38869-46-4
M. Wt: 269.6 g/mol
InChI Key: ORKOLISAYPZGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)piperazine dihydrochloride is a high-purity chemical compound supplied as a white to light yellow powder or crystalline solid . It is a salt form of 1-(4-Chlorophenyl)piperazine, with a molecular formula of C10H15Cl3N2 and a molecular weight of 269.59 g/mol . This product is intended for research and laboratory use only; it is not intended for diagnostic, therapeutic, or personal use. In scientific research, this compound is primarily recognized as a reference standard and starting material for chemical synthesis. It is well-known for its role in neuroscience and pharmacology as a selective ligand for serotonin (5-HT) receptors, particularly the 5-HT 1A and 5-HT 2 receptor subtypes. Researchers utilize it to study receptor binding, neurotransmitter systems, and the mechanisms of action of various psychoactive substances. The product is characterized by a high level of purity, typically exceeding 98.0% as determined by HPLC and total nitrogen analysis . Proper handling procedures should be followed, as the compound may be harmful if swallowed and may cause skin and serious eye irritation . It is recommended to store this material at room temperature, ideally in a cool and dark place below 15°C .

Properties

IUPAC Name

1-(4-chlorophenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2.2ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKOLISAYPZGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38869-46-4
Record name 1-(4-chlorophenyl)piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.224
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)piperazine dihydrochloride can be synthesized through the reaction of piperazine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

1-(4-Chlorophenyl)piperazine dihydrochloride is a piperazine derivative characterized by its unique structure, which allows it to interact effectively with neurotransmitter systems. Its chemical formula is C10H13ClN22HClC_{10}H_{13ClN_2}\cdot 2HCl, and it has a molecular weight of approximately 232.14 g/mol .

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of psychoactive drugs targeting neurological disorders. Its role in pharmaceutical development includes:

  • Synthesis of Antidepressants : It is used to create compounds that modulate serotonin levels, thereby aiding in the treatment of depression and anxiety disorders.
  • Development of Antipsychotics : Research indicates its potential in formulating drugs that address psychotic symptoms by influencing dopaminergic pathways .

Neuropharmacology Studies

Research utilizing this compound focuses on its effects on neurotransmitter systems:

  • Serotonin Receptor Interaction : Studies have shown that it can act as a serotonin receptor agonist, influencing mood and behavior through serotonergic pathways .
  • Behavioral Impact : Animal studies assess its effects on anxiety and depression, providing insights into the mechanisms behind behavioral changes induced by piperazine derivatives .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material:

  • Chromatographic Techniques : It aids in the accurate quantification of related compounds in complex mixtures, enhancing the reliability of analytical results .
  • Detection Methods : Recent advancements include the use of liquid chromatography-mass spectrometry (LC-MS) for rapid detection and quantification of piperazine derivatives in biological samples, which is crucial for toxicological assessments .

Behavioral Research

This compound plays a vital role in behavioral research:

  • Animal Models : It is utilized to study the impact of piperazine derivatives on animal behavior, contributing to our understanding of their therapeutic potential in treating anxiety and depression .
  • Drug Interaction Studies : The compound helps evaluate pharmacokinetics and potential interactions with other drug candidates, ensuring safety and efficacy in therapeutic applications .

Case Studies

Several case studies highlight the applications of this compound:

Study ReferenceFocus AreaFindings
NeuropharmacologyDemonstrated serotonin release mechanisms via SERT interaction.
ToxicologyDeveloped rapid detection methods for piperazine derivatives using LC-MS.
Drug DiscriminationSuccessfully detected piperazine compounds at sub-nanomolar levels using Au nanoclusters.

Mechanism of Action

The primary mechanism of action of 1-(4-Chlorophenyl)piperazine dihydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2C and 5-HT2B receptors. It acts as an agonist, binding to these receptors and mimicking the action of serotonin. This interaction leads to various physiological effects, including modulation of mood, appetite, and perception .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural diversity of piperazine derivatives arises from substituent variations on the piperazine core and aryl groups. Key analogs include:

Compound Name Structural Features Key Modifications vs. Target Compound Reference
1-(4-Chlorophenyl)piperazine dihydrochloride Para-chlorophenyl group; dihydrochloride salt Baseline for comparison
Meclizine dihydrochloride (4-Chlorophenyl)(phenyl)methyl and (3-methylphenyl)methyl substituents Bulky benzhydryl group; additional methyl substitution
Hydroxyzine dihydrochloride Ethoxyethanol chain attached to piperazine Extended hydrophilic side chain
1-(4-Chlorobenzyl)-2-piperazinecarboxylic acid hydrochloride Carboxylic acid group at position 2 of piperazine Functional group alters polarity and reactivity
m-CPP (1-(3-Chlorophenyl)piperazine) Meta-chlorophenyl substituent Altered receptor selectivity (5-HT1C affinity)
1-(5-Chloro-2-methoxyphenyl)piperazine HCl Methoxy and chloro groups at positions 2 and 5 of phenyl ring Steric and electronic modulation

Pharmacological and Functional Differences

  • Receptor Selectivity :

    • The para-chlorophenyl group in the target compound confers preferential binding to 5-HT1B receptors, whereas m-CPP (meta-chlorophenyl) shows higher 5-HT1C affinity, altering locomotor suppression efficacy ().
    • Meclizine and Hydroxyzine target histamine H1 receptors due to benzhydryl substituents, diverging from the serotoninergic focus of the target compound ().
  • Behavioral Effects :

    • 1-(4-Chlorophenyl)piperazine reduces locomotor activity via 5-HT receptor agonism, an effect blocked by 5-HT antagonists like metergoline (). In contrast, TFMPP (1-(m-trifluoromethylphenyl)piperazine) induces head-shaking behavior at higher doses, indicating subtype-specific effects ().
  • Therapeutic Applications :

    • The target compound is primarily an intermediate for antiparkinsonian agents () and enantiopure antihistamines ().
    • Meclizine and Hydroxyzine are end-use antihistamines with additional anxiolytic properties ().

Physicochemical Properties

Property This compound m-CPP Meclizine Dihydrochloride
Solubility High (dihydrochloride salt) Moderate High (salt form)
Melting Point 85–98°C (varies by derivative) Not reported 227–229°C
Bioavailability Enhanced via salt formulation Limited data High (antihistamine use)

Biological Activity

1-(4-Chlorophenyl)piperazine dihydrochloride (CPP) is a synthetic compound belonging to the piperazine class, characterized by its interaction with various neurotransmitter systems, particularly serotonin and dopamine. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 38869-46-4
  • Molecular Formula : C₁₀H₁₃ClN₂·2HCl
  • Appearance : Beige powder, odorless

This compound primarily acts as a serotonergic agent , likely functioning as a non-selective serotonin receptor agonist and/or releasing agent. It has been shown to modulate serotonin (5-HT) and dopamine (DA) pathways, which are crucial for mood regulation and behavior. The compound's structural characteristics allow it to influence various receptor activities, making it relevant in neuropharmacology.

Neuropharmacological Effects

Research indicates that CPP exhibits significant interactions with serotonin receptors (5-HT receptors), leading to potential antidepressant and anxiolytic effects. Studies have demonstrated that it can induce serotonin release through SERT-mediated mechanisms, contributing to its psychoactive properties .

Antimicrobial Activity

Some derivatives of 1-(4-Chlorophenyl)piperazine have shown promising antimicrobial activity against specific bacterial strains. This suggests potential applications in the development of antibiotic agents.

Anti-allergic Properties

A series of derivatives derived from CPP have been synthesized and tested for their anti-allergic activities. These studies typically involve inducing allergic reactions in animal models and administering the compounds to evaluate their efficacy in reducing allergic responses.

Study on Serotonin Release

In a study comparing the effects of CPP with other serotonergic compounds, it was found that CPP significantly enhances serotonin release in vivo. This effect was assessed using microdialysis techniques in rat models, revealing long-term impacts on serotonin levels .

Anticancer Activity

Recent research has explored the anticancer potential of piperazine derivatives including CPP. In vitro studies demonstrated that certain derivatives exhibited moderate to significant efficacy against human breast cancer cells, with IC50 values comparable to established chemotherapeutic agents like Olaparib .

Comparative Analysis with Similar Compounds

Compound NameChemical FormulaKey Features
1-(3-Chlorophenyl)piperazineC₁₀H₁₃ClN₂·HClSimilar psychoactive properties; alternative isomer
1-(4-Methylphenyl)piperazineC₁₀H₁₃N₂Exhibits stimulant properties; less studied
1-(4-Bromophenyl)piperazineC₁₀H₁₃BrN₂·HBrHalogen substitution alters receptor affinity

The presence of the chlorine atom at the para position on the phenyl ring distinguishes CPP from its analogs, influencing both its biological activity and chemical reactivity.

Q & A

Q. What are the primary research applications of 1-(4-Chlorophenyl)piperazine dihydrochloride?

This compound is primarily used in neuropharmacological studies to investigate serotonin receptor modulation due to its structural similarity to phenylpiperazine derivatives, which are known to influence serotonin release . It is also employed in forensic toxicology to identify and analyze psychoactive substances, particularly designer drugs, owing to its isomerism with compounds like 1-(3-chlorophenyl)piperazine (mCPP) .

Q. What experimental techniques are recommended for characterizing this compound?

Key methods include:

  • UV/Vis Spectroscopy : Peaks at λmax 239 nm and 288 nm for purity assessment .
  • Mass Spectrometry : To confirm molecular weight (253.1 g/mol for the dihydrochloride form) .
  • HPLC : For quantitative analysis and batch-specific purity verification (≥98%) .

Q. How should this compound be stored to ensure long-term stability?

Store at -20°C in a tightly sealed container to prevent degradation. Stability data indicate integrity for ≥5 years under these conditions . Avoid repeated freeze-thaw cycles to maintain crystallinity.

Q. What safety precautions are necessary when handling this compound?

Refer to SDS guidelines:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
  • Work in a fume hood to minimize inhalation risks .
  • In case of exposure, rinse affected areas with water and seek medical attention if symptoms persist .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized?

Synthesis typically involves coupling 4-chlorophenyl groups to a piperazine backbone via nucleophilic substitution. Optimize yield (e.g., 55% in one protocol) by:

  • Using polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Adjusting reaction time and temperature to reduce byproducts .
  • Purifying via recrystallization in ethanol or methanol .

Q. What receptor-binding assays are suitable for studying its pharmacological activity?

Use radioligand displacement assays (e.g., 5-HT1A/2A/2C receptors) to quantify affinity. Compare results with structurally related compounds (e.g., 1-(3-chlorophenyl)piperazine) to assess selectivity . Cross-validate findings with in vitro functional assays (e.g., cAMP modulation) to confirm agonism/antagonism .

Q. How do structural modifications influence its activity in structure-activity relationship (SAR) studies?

  • Chlorine Position : Para-substitution (4-chloro) enhances serotonin receptor affinity compared to meta- or ortho-substituted analogs .
  • Piperazine Backbone : N-methylation reduces potency, while bulky substituents (e.g., cyclohexenyl groups) alter selectivity .
  • Salt Form : Dihydrochloride improves solubility for in vivo studies compared to freebase forms .

Q. How can researchers resolve contradictions in reported toxicological data?

While some studies classify it as a potential designer drug with abuse liability , others lack toxicological evaluations. Address discrepancies by:

  • Conducting acute toxicity assays (e.g., LD50 in rodent models) .
  • Performing metabolic stability studies (e.g., cytochrome P450 interactions) .
  • Cross-referencing forensic case reports for adverse effect profiles .

Q. What biochemical pathways are implicated in its mechanism of action?

Based on structural analogs, it may influence:

  • Serotonergic Pathways : Via 5-HT receptor modulation, altering neurotransmitter release .
  • Dopaminergic Systems : Secondary interactions with dopamine transporters, though this requires validation .
  • Intracellular Signaling : Potential cAMP/PKA pathway activation in neuronal cells .

Q. How can analytical method validation ensure reproducibility in pharmacokinetic studies?

Validate LC-MS/MS or HPLC methods by:

  • Assessing linearity (R² >0.99) across expected concentration ranges.
  • Testing intra-/inter-day precision (<15% RSD) .
  • Confirming recovery rates (>80%) in biological matrices (e.g., plasma) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.